molecular formula C4H13ClN2OS B2642765 N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride CAS No. 2305948-97-2

N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride

Cat. No. B2642765
CAS RN: 2305948-97-2
M. Wt: 172.67
InChI Key: RKBNSNJJAJQNRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride” are not available, propylamine, a simple primary amine, is commercially produced by the alkylation of ammonia with propanol. This reaction happens in the presence of a solid catalyst under high pressure and temperature .

Scientific Research Applications

Nanofiltration Membrane Development

Sulfonated aromatic diamine monomers have been used to prepare thin-film composite nanofiltration membranes. These membranes show increased water flux due to improved surface hydrophilicity, which is enhanced by the presence of sulfonated monomers without compromising dye rejection. This development is crucial for the treatment of dye solutions, demonstrating the importance of sulfonated compounds in improving membrane technologies for environmental applications (Liu et al., 2012).

Hydrophobic Modification of Polymers

Hydrophobically modified sulfobetaine copolymers with tunable aqueous upper critical solution temperatures have been synthesized. These modifications employ a zwitterionic amine, showcasing the versatile applications of amines in producing materials with antifouling properties and hemocompatibility (Woodfield et al., 2014).

Enhanced Blood Compatibility of Polysulfone Membranes

Surface chemical reactions have been used to modify polysulfone (PSf) membranes to improve their hydrophilicity and blood compatibility. This modification involves introducing various functional groups, including amine groups, onto the PSf membrane surfaces. The enhanced properties make these modified membranes suitable for biomedical applications (Xiang et al., 2014).

Development of Antiarrhythmic Agents

Research into (4-methanesulfonamidophenoxy)propanolamines has led to the identification of compounds with potential as class III antiarrhythmic agents. These compounds demonstrate the ability to block potassium channels, which is crucial for the management of cardiac arrhythmias (Connors et al., 1991).

Direct N-Monomethylation of Aromatic Primary Amines

A method for the direct N-monomethylation of aromatic primary amines using methanol has been developed. This synthesis approach is notable for its low catalyst loading and broad substrate scope, demonstrating the utility of sulfonamide compounds in organic synthesis (Li et al., 2012).

properties

IUPAC Name

N-(methylsulfonimidoyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2OS.ClH/c1-3-4-6-8(2,5)7;/h3-4H2,1-2H3,(H2,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBNSNJJAJQNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=N)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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